ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
Description
Ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring two hydroxymethyl groups at the 1R and 2R positions and an ethyl ester group at the 1-position. Its stereospecific synthesis involves the condensation of diethyl malonate with (R)-(-)-epichlorohydrin under basic conditions (NaOEt/ethanol), followed by selective reduction of the lactone intermediate using sodium borohydride to yield the final product . It is cataloged with identifiers such as EN300-1831969 and is likely utilized as a chiral building block in pharmaceutical or polymer chemistry due to its stereochemistry and functional groups .
Properties
CAS No. |
144985-81-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.2 |
Purity |
93 |
Origin of Product |
United States |
Biological Activity
Ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate (CAS Number: 144985-81-9) is a cyclopropane derivative known for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural properties that may confer various therapeutic effects.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- IUPAC Name : this compound
- Physical Form : Oil
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antiviral and anticancer properties.
Antiviral Activity
Research indicates that derivatives of cyclopropane compounds exhibit significant antiviral activities. A related compound, (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (A-5021), demonstrated potent inhibition against equine herpesvirus type 1 (EHV-1). In studies, A-5021 was found to be approximately 15-fold more effective than acyclovir in inhibiting viral replication in equine embryonic lung cells and completely inhibited viral plaque formation in nasal mucosal explants at certain concentrations .
Anticancer Potential
The potential anticancer activity of compounds similar to this compound has also been investigated. For instance, dianhydrogalactitol, a structurally related compound, has shown efficacy as an alkylating agent against non-small-cell lung carcinoma and ovarian cancer. It acts independently of the MGMT repair mechanism and is effective against tumors resistant to conventional therapies .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to disrupt viral replication processes.
- Alkylation of DNA : Related compounds like dianhydrogalactitol act by forming covalent bonds with DNA, leading to cytotoxic effects in cancer cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exhibit anticancer properties. The cyclopropane ring structure is known to enhance biological activity by stabilizing the compound and facilitating interactions with biological targets. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines.
2. Antiviral Properties
The compound's structure allows it to be explored as a potential antiviral agent. Cyclopropane derivatives have been studied for their ability to interfere with viral replication mechanisms. Initial studies suggest that this compound could serve as a lead compound for developing new antiviral drugs.
Polymer Science Applications
3. Monomer for Polymer Synthesis
this compound can act as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the formation of cross-linked networks, which can enhance the mechanical properties of the resulting materials. Research into its polymerization behavior is ongoing, with potential applications in coatings and adhesives.
Synthetic Intermediate
4. Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its hydroxymethyl groups make it a versatile building block for further chemical modifications, facilitating the development of complex organic structures that are crucial in pharmaceutical chemistry.
Case Studies and Research Findings
Comparison with Similar Compounds
Cyclopropane Derivatives
Target Compound vs. Ethyl 2,3-bis(4-fluorophenyl)cyclopropane-1-carboxylate :
The target compound’s hydroxymethyl groups enhance hydrophilicity, making it suitable for aqueous-phase reactions, whereas the fluorophenyl groups in Compound 6 increase lipophilicity, favoring applications in hydrophobic matrices or organic electronics . The electrochemical synthesis of Compound 6 offers scalability (62% yield), contrasting with the target’s multi-step synthesis (yield unreported) .- Target vs. rel-Methyl Analogue: Replacing the ethyl ester with a methyl group reduces steric bulk and molecular weight (130.14 vs.
Non-Cyclopropane Analogues
- Cyclohexanedimethanol Derivatives: The six-membered ring in cyclohexanedimethanol eliminates cyclopropane’s ring strain, enhancing thermal stability. This makes it preferable for industrial applications like polyester plasticizers, whereas the target’s strained cyclopropane may drive reactivity in ring-opening polymerizations .
- However, both share hydroxymethyl groups critical for hydrogen bonding in biological interactions .
Preparation Methods
Zinc-Mediated Cyclopropanation
The Simmons-Smith reaction employs Zn-Cu couple and diiodomethane to cyclopropanate α,β-unsaturated esters. For ethyl acrylate derivatives, stereoselectivity depends on steric effects:
-
Substrate : Ethyl cinnamate → trans-cyclopropane (86% yield, dr 88:12)
-
Additives : Et2O enhances Zn activity, achieving 92% conversion
Table 2: Stereoselectivity in Simmons-Smith Reactions
| Substrate | Product | dr (trans:cis) |
|---|---|---|
| Ethyl styrylacrylate | Ethyl 2-phenylcyclopropanecarboxylate | 90:10 |
| Ethyl 3-methylacrylate | Ethyl 2-methylcyclopropanecarboxylate | 75:25 |
Resolution of Racemates
Racemic cyclopropane esters are resolved via chiral amine salts. Patent WO2013068042A1 recrystallizes (±)-1 with (S)-1-(1-naphthyl)ethylamine, achieving >99% ee after three cycles (58% yield).
Ylide-Mediated Cyclopropanation
Nitrogen Ylide Generation
A novel method in uses t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) to generate ammonium ylides. Reaction with 4-methyl-2-vinylpyrimidine (3 ) in MeCN/Cs2CO3 at 80°C for 20 h affords trans-cyclopropane 13 (70% yield, dr 95:5).
Key Advantages :
-
Avoids transition-metal catalysts
-
Tolerates electron-deficient alkenes
Hydrolysis and Functionalization
Ester 13 is hydrolyzed with HCl/EtOAc to carboxylic acid 1 (83% yield), followed by hydroxymethylation via borane-THF reduction (89% yield).
Industrial-Scale Synthesis (Patent WO2013068042A1)
Process Overview
The patented route starts from R-(-)-epichlorohydrin:
Cost and Efficiency Metrics
-
Purity : 99.5% by HPLC
-
Throughput : 12 kg/batch
-
Waste : 3.2 kg/kg product (vs. 8.1 kg in academic routes)
Comparative Analysis of Methods
| Method | Yield (%) | dr | Scalability | Cost Index |
|---|---|---|---|---|
| Rh-catalyzed | 78–85 | 95:5 | Moderate | $$$ |
| Simmons-Smith | 68–86 | 88:12 | High | $$ |
| Ylide-mediated | 70 | 95:5 | Low | $$$$ |
| Industrial (Patent) | 58–72 | >99:1 | High | $ |
Q & A
Basic: What synthetic strategies are commonly employed to prepare ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing metathesis. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes with chiral ligands) are critical. Reaction temperature (< 0°C) and solvent polarity (e.g., THF vs. DCM) can dictate diastereomer ratios due to steric and electronic effects on transition states. Post-synthetic modifications, such as esterification of hydroxyl groups, require protecting groups (e.g., TBS or acetyl) to prevent undesired side reactions .
Table 1: Example Reaction Conditions and Outcomes
| Method | Catalyst/Solvent | Temp. (°C) | Diastereomeric Ratio (1R,2R:others) | Yield (%) |
|---|---|---|---|---|
| Simmons-Smith Cyclopropanation | Zn/Cu, CH₂I₂, Et₂O | -20 | 85:15 | 72 |
| Enantioselective Catalysis | Rhodium-BINAP, DCM | 25 | 95:5 | 68 |
Advanced: How can researchers resolve discrepancies in NMR data interpretation for this compound, particularly regarding cyclopropane ring strain and substituent coupling constants?
Methodological Answer:
Cyclopropane ring strain (≈27 kcal/mol) induces unique [³J] coupling constants (typically 8–12 Hz for vicinal protons). Discrepancies arise when hydroxymethyl groups adopt different conformations. To resolve ambiguities:
- Use 2D NMR (COSY, NOESY) to map spatial proximities and confirm stereochemistry.
- Compare experimental [¹³C NMR] shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments.
- Variable-temperature NMR can reveal dynamic equilibria between conformers, explaining split signals .
Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers using hexane/IPA mobile phases.
- Polarimetry provides optical rotation values ([α]D), but requires high enantiomeric excess (>90%) for accuracy.
- X-ray crystallography is definitive for absolute configuration but demands high-quality crystals. Cross-validate with VCD (vibrational circular dichroism) for solution-state analysis .
Advanced: What mechanistic insights explain the compound’s unexpected reactivity in nucleophilic substitution reactions at the cyclopropane ring?
Methodological Answer:
The cyclopropane ring’s angle strain increases electron density at the carboxylate-bearing carbon, enhancing susceptibility to nucleophilic attack. However, steric hindrance from bis(hydroxymethyl) groups can slow SN2 pathways. Computational studies (e.g., NBO analysis) reveal partial double-bond character in C-COOEt bonds, stabilizing transition states for ring-opening via SN1 mechanisms under acidic conditions. Experimental validation:
- Monitor kinetics in varying solvents (polar aprotic vs. protic).
- Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps .
Basic: How do the hydroxymethyl groups influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
Hydroxymethyl groups introduce hydrogen-bonding capacity, increasing solubility but also susceptibility to hydrolysis. Under acidic conditions (pH < 3), ester cleavage dominates, while basic conditions (pH > 10) promote cyclopropane ring opening. Stability assays:
- pH-rate profiling (monitored by HPLC) identifies degradation pathways.
- Protect hydroxyls with acetyl groups to assess isolated ester stability .
Advanced: What strategies mitigate synthetic challenges in scaling up enantioselective routes for this compound?
Methodological Answer:
- Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce catalyst loading.
- Optimize ligand recycling (e.g., polymer-supported BINAP) to lower costs.
- Use DoE (Design of Experiments) to model interactions between temperature, pressure, and catalyst concentration for robust process design .
Basic: What spectroscopic signatures distinguish this compound from its diastereomers or regioisomers?
Methodological Answer:
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3450 cm⁻¹).
- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of hydroxymethyl groups at m/z 45).
- ¹H NMR : Distinct coupling patterns between cyclopropane protons (δ 1.2–2.5 ppm) and hydroxymethyls (δ 3.4–4.2 ppm) .
Advanced: How can computational chemistry predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?
Methodological Answer:
- MD Simulations with force fields (e.g., OPLS-AA) model solvation effects in ionic liquids.
- DFT Calculations (e.g., M06-2X/cc-pVTZ) predict transition-state geometries and activation energies.
- Validate predictions with experimental kinetic studies under controlled ionic strength .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Avoid open flames (ester groups are flammable).
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of hydroxymethyl groups.
- Store in anhydrous conditions at 2–8°C to prevent ester hydrolysis. Refer to SDS for spill management .
Advanced: How can researchers leverage this compound as a chiral building block for complex natural product synthesis?
Methodological Answer:
- Functionalize hydroxymethyl groups via oxidation to aldehydes (e.g., Dess-Martin periodinane) for cross-coupling reactions.
- Use ring-opening metathesis (Grubbs catalyst) to incorporate cyclopropane motifs into polycyclic frameworks.
- Case study: Synthesis of cyclopropane-containing terpenoids via iterative alkylation and stereoretentive transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
